molecular formula C4H4N2OS B1460636 1,3-Thiazole-2-carbaldehyde oxime CAS No. 13838-77-2

1,3-Thiazole-2-carbaldehyde oxime

Cat. No.: B1460636
CAS No.: 13838-77-2
M. Wt: 128.15 g/mol
InChI Key: ZOGBUYDVIGIHTP-ZZXKWVIFSA-N
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Description

1,3-Thiazole-2-carbaldehyde oxime is a useful research compound. Its molecular formula is C4H4N2OS and its molecular weight is 128.15 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Thiazole-based compounds have been found to interact with various biological targets . More research is needed to identify the specific targets of 1,3-Thiazole-2-carbaldehyde oxime.

Mode of Action

Thiazole derivatives, in general, are known to undergo reactions with various biological targets . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Thiazole derivatives are known to interact with a variety of biochemical pathways

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is not readily available. These properties are crucial in determining the bioavailability of the compound. Future research should focus on these aspects to understand the pharmacokinetics of this compound .

Result of Action

As with other thiazole derivatives, it is likely to have diverse biological activities

Action Environment

Factors such as temperature, pH, and presence of other compounds can potentially affect the action of this compound .

Biochemical Analysis

Biochemical Properties

1,3-Thiazole-2-carbaldehyde oxime plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to participate in reactions involving thiazole derivatives, which are crucial in the synthesis of various biochemical compounds. The interactions of this compound with enzymes such as DABCO (1,4-diazabicyclo[2.2.2]octane) have been studied, revealing its role in catalyzing reactions like the Baylis-Hillman reaction .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can alter the expression of specific genes and impact metabolic pathways, leading to changes in cellular behavior

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. The compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been observed to participate in the Baylis-Hillman reaction with methyl acrylate, catalyzed by DABCO, which has been studied using electrospray ionization mass spectrometry (ESI-MS) . These interactions highlight the compound’s role in modulating biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to changes in its biochemical activity . Understanding these temporal effects is essential for optimizing its use in research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Research has indicated that the compound exhibits threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biochemical changes. Additionally, toxic or adverse effects have been observed at high doses, emphasizing the importance of dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in the Baylis-Hillman reaction, catalyzed by DABCO, is a notable example of its involvement in metabolic pathways

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound interacts with transporters and binding proteins, affecting its localization and accumulation. Studies have shown that the compound can be transported across cell membranes and distributed to specific cellular compartments, influencing its overall activity .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is crucial for elucidating its role in cellular processes and optimizing its use in biochemical research .

Properties

IUPAC Name

(NE)-N-(1,3-thiazol-2-ylmethylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2OS/c7-6-3-4-5-1-2-8-4/h1-3,7H/b6-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOGBUYDVIGIHTP-ZZXKWVIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=N1)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.